molecular formula C13H19NO B2712951 4-(3-Phenylpropyl)morpholine CAS No. 25262-57-1

4-(3-Phenylpropyl)morpholine

Cat. No.: B2712951
CAS No.: 25262-57-1
M. Wt: 205.301
InChI Key: LEIREMDVERZAKS-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 3-phenylpropyl group

Scientific Research Applications

4-(3-Phenylpropyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its activity on the central nervous system.

    Materials Science: Used as a building block in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropyl)morpholine typically involves the reaction of morpholine with 3-phenylpropyl halides under basic conditions. A common method includes:

    Reacting morpholine with 3-phenylpropyl bromide: in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

    Heating the reaction mixture: to facilitate the nucleophilic substitution reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)morpholine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the 3-phenylpropyl group.

    4-Benzylmorpholine: Similar structure but with a benzyl group instead of a 3-phenylpropyl group.

    4-(2-Phenylethyl)morpholine: Similar structure but with a 2-phenylethyl group.

Uniqueness

4-(3-Phenylpropyl)morpholine is unique due to the presence of the 3-phenylpropyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(3-phenylpropyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIREMDVERZAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320360
Record name 4-(3-phenylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25262-57-1
Record name 4-(3-phenylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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